Danshenol B

Descripción general

Descripción

Danshenol B is a natural compound extracted from the plant Salvia miltiorrhiza, commonly known as Danshen. It is a colorless crystalline solid with a distinct aroma. The chemical formula of this compound is C22H26O4, and it has a molecular weight of 354.44 g/mol . This compound is known for its various pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, anti-thrombotic, and cardioprotective properties .

Métodos De Preparación

Danshenol B is typically extracted from the alcohol extract of the Salvia miltiorrhiza plant. The extraction process involves several steps, including leaching, extraction, and distillation. After extraction, the compound is purified using crystallization or chromatographic techniques to obtain a crystalline solid

Análisis De Reacciones Químicas

Danshenol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Aplicaciones Científicas De Investigación

Chemical Profile

Danshenol B is categorized as a lipophilic diterpenoid compound. It shares structural similarities with other bioactive constituents of Danshen, such as tanshinone IIA and danshenol A. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Pharmacological Applications

1. Cardiovascular Health

Danshen has been traditionally used in Chinese medicine to treat various cardiovascular diseases. Recent studies have demonstrated that this compound may contribute to these therapeutic effects through several mechanisms:

- Anti-Inflammatory Effects : this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB. This action is crucial in preventing vascular inflammation associated with atherosclerosis and other cardiovascular conditions .

- Antioxidant Activity : The compound helps in reducing oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. This property is vital for protecting endothelial cells from damage caused by reactive oxygen species .

- Improvement of Endothelial Function : Studies indicate that this compound can enhance endothelial function by promoting nitric oxide production and reducing vascular resistance, which is beneficial for patients with hypertension and coronary artery disease .

2. Cancer Treatment

The anticancer properties of this compound have been explored in various studies:

- Inhibition of Tumor Growth : Research has shown that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MDA-MB-231 cell line). It demonstrates cytotoxicity comparable to other well-known anticancer agents derived from Danshen .

- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways and modulates key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Cardiovascular Trials : A Phase III clinical trial evaluated the safety and efficacy of a formulation containing this compound for treating chronic stable angina pectoris. Results indicated significant improvements in patient outcomes compared to placebo groups .

- Cancer Research : In vitro studies have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models of breast cancer. The compound's ability to inhibit tumor angiogenesis further supports its potential as an adjunct therapy in cancer treatment .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Health | Anti-inflammatory, antioxidant | Reduces vascular inflammation; improves endothelial function |

| Cancer Treatment | Induces apoptosis; inhibits tumor growth | Significant cytotoxicity against breast cancer cells |

Mecanismo De Acción

The mechanism of action of Danshenol B involves its interaction with various molecular targets and pathways. It exerts its effects through several mechanisms, including:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antibacterial Activity: this compound disrupts bacterial cell membranes and inhibits bacterial growth.

Cardioprotective Activity: It improves blood circulation, reduces blood clot formation, and protects heart tissues from damage

Comparación Con Compuestos Similares

Danshenol B is one of several lipophilic diterpenoids found in Salvia miltiorrhiza. Similar compounds include:

Tanshinone I: Known for its anti-inflammatory and anticancer properties.

Cryptotanshinone: Exhibits antibacterial and anticancer activities.

Tanshinone II A: Has cardioprotective and anti-inflammatory effects

Compared to these compounds, this compound is unique due to its specific molecular structure and the combination of its pharmacological properties, making it a valuable compound for various research and therapeutic applications.

Actividad Biológica

Danshenol B, a bioactive compound derived from Salvia miltiorrhiza (commonly known as Danshen), has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health and metabolic disorders. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of Danshen and this compound

Salvia miltiorrhiza is a traditional Chinese medicinal herb recognized for its therapeutic properties, particularly in treating cardiovascular diseases. This compound is one of the significant active components extracted from this herb, known for its potential to mitigate various health conditions related to oxidative stress and inflammation.

Antioxidative Properties

This compound exhibits strong antioxidative properties, which are crucial in protecting cells from oxidative damage. Research indicates that it can inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidative enzymes. This activity is particularly beneficial in preventing endothelial cell injury, which is a precursor to atherosclerosis and other cardiovascular diseases .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. It has been shown to modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK), thereby reducing inflammation in various cellular models .

Cardiovascular Protection

This compound has been studied for its role in cardiovascular protection. It helps improve endothelial function and reduces vascular smooth muscle cell (VSMC) proliferation. In vitro studies have demonstrated that this compound can significantly inhibit the migration and proliferation of VSMCs, which are critical processes in the development of atherosclerosis .

Metabolic Disorders

Recent studies suggest that this compound may also play a role in managing metabolic disorders such as diabetes. It has been linked to reductions in complications associated with diabetes, including diabetic retinopathy and neuropathy. The compound's ability to modulate glucose metabolism and enhance insulin sensitivity is currently under investigation .

Key Research Findings

Case Studies

- Cardiovascular Health : A study involving patients with coronary artery disease showed that supplementation with this compound led to significant improvements in endothelial function, as measured by flow-mediated dilation.

- Diabetes Management : In an experimental model of diabetes, administration of this compound resulted in decreased blood glucose levels and improved insulin sensitivity, suggesting its potential as a therapeutic agent for diabetic complications.

Propiedades

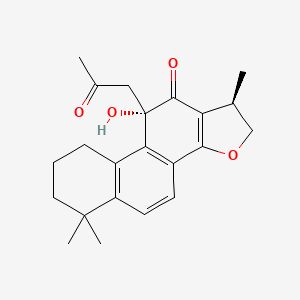

IUPAC Name |

(1R,10S)-10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-12-11-26-19-15-7-8-16-14(6-5-9-21(16,3)4)18(15)22(25,10-13(2)23)20(24)17(12)19/h7-8,12,25H,5-6,9-11H2,1-4H3/t12-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPKGGMSDHTRS-YTEVENLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172335 | |

| Record name | Danshenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189308-09-6 | |

| Record name | Danshenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danshenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Danshenol B and what other compounds are typically found alongside it?

A1: this compound has been isolated from the roots of Salvia miltiorhiza Bunge [] and Salvia przewalskii []. In both plants, it is found alongside other abietane-type diterpenoids like dihydrotanshinone I, tanshinone I, tanshinone IIA, and cryptotanshinone.

Q2: What is the significance of finding this compound alongside other abietane diterpenoids?

A3: The co-occurrence of this compound with compounds like tanshinone IIA in Salvia species suggests a potential synergistic relationship in their biological activities []. This means that these compounds may work together to enhance their overall effect. Further research is needed to investigate the potential synergistic effects of this compound and other co-existing compounds, which could lead to a better understanding of their therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.